molecular formula C21H22N6O B10942228 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10942228
M. Wt: 374.4 g/mol
InChI Key: LYCZKTORKVKHPX-UHFFFAOYSA-N
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Description

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring fused with a pyridine ring, making it a pyrazolopyridine derivative.

Preparation Methods

The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine . It has been studied for its potential as an antileishmanial and antimalarial agent . Additionally, its unique structure makes it a valuable molecule for studying molecular interactions and drug design. In the industry, it may be used as a precursor for synthesizing other complex organic compounds.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-4-27-20-18(13-24-27)17(10-19(25-20)15-8-6-5-7-9-15)21(28)22-11-16-12-23-26(3)14(16)2/h5-10,12-13H,4,11H2,1-3H3,(H,22,28)

InChI Key

LYCZKTORKVKHPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=C(N(N=C4)C)C

Origin of Product

United States

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